molecular formula C26H30O7 B10825033 Deoxylimonin

Deoxylimonin

Cat. No.: B10825033
M. Wt: 454.5 g/mol
InChI Key: QUTATOGBENCRSS-JWLOEITESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxylimonin is a naturally occurring triterpenoid compound found primarily in grapefruit seeds. It is known for its significant biological activities, including anti-proliferative effects on cancer cells, as well as analgesic and anti-inflammatory properties . The compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxylimonin can be synthesized through a multi-step process starting from limonin, another triterpenoid. A practical synthetic route involves the conversion of limonin to this compound via a series of reactions including reduction, oxidation, and ring closure . One such method includes:

Industrial Production Methods: Industrial production of this compound typically involves extraction from grapefruit seeds, followed by purification processes. The extraction is usually performed using organic solvents, and the compound is then purified through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Deoxylimonin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as amino-deoxylimonin, which have shown promising anti-inflammatory and anticancer activities .

Scientific Research Applications

Deoxylimonin has a wide range of applications in scientific research:

Mechanism of Action

Deoxylimonin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its higher potency in anti-proliferative and anti-inflammatory activities compared to its analogs. Its derivatives have shown even greater efficacy, making it a valuable compound for further research and development .

Properties

IUPAC Name

(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3/t15-,16-,19-,22-,24+,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATOGBENCRSS-JWLOEITESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)(C(=O)C[C@@H]5[C@@]36COC(=O)C[C@@H]6OC5(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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